(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine
Overview
Description
1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine, also known as DFMPP, is an organic compound used in scientific research and laboratory experiments. It is a member of the pyrazole family of compounds, which are characterized by their three-ring structure with two nitrogen atoms and one carbon atom in each ring. DFMPP is a colorless solid at room temperature and has a melting point of about 110 °C. It is soluble in water and a variety of organic solvents, making it an ideal compound for a variety of scientific applications.
Scientific Research Applications
Pharmaceutical Intermediates
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of fluorine atoms into drug molecules, which can significantly alter the biological activity and metabolic stability of the pharmaceuticals .
Catalyst-Free Synthesis
It serves as a key ingredient in the catalyst-free synthesis of substituted pyridin-2-yl and quinolin-2-yl carbamates. This environmentally friendly technique is suitable for high-yielding synthesis and can be applied to a wide range of substituted carbamates .
Pesticide Detection
The compound’s derivatives can be used in the construction of luminescent metal–organic frameworks (MOFs) for the detection of pesticides. These MOFs exhibit strong blue-green emission and can sensitively and quantitatively detect trace amounts of pesticides like 2,6-dichloro-4-nitroaniline .
Biomimetic Materials
Its derivatives are also explored in the synthesis of cubic lipid-water phases, which are novel classes of biomimetic materials. These materials have potential applications in the field of biotechnology and nanotechnology .
properties
IUPAC Name |
[2-(difluoromethyl)-5-pyridin-4-ylpyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4/c11-10(12)16-8(6-13)5-9(15-16)7-1-3-14-4-2-7/h1-5,10H,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWXNINUMMLENO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C(=C2)CN)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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